N-Boc Acetaminophen-cysteine

CAS No.:

Cat. No.: VC18561010

Molecular Formula: C16H22N2O5S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O5S |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | (2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |

| Standard InChI Key | OHKNITOGNKAXCK-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

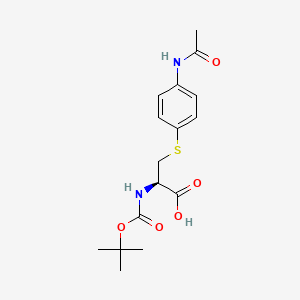

N-Boc Acetaminophen-cysteine is systematically named as (2R)-3-(4-(tert-butoxycarbonyl)acetamidophenyl)sulfanyl-2-aminopropanoic acid. Its molecular formula is C₁₆H₂₂N₂O₅S, with a molecular weight of 354.42 g/mol . The Boc group (tert-butoxycarbonyl) is appended to the acetaminophen’s nitrogen, while the cysteine moiety is linked via a thioether bond to the aromatic ring (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₅S | |

| Molecular Weight | 354.42 g/mol | |

| CAS Registry Number | 64014-06-8 (base compound) | |

| Synonyms | AA-Cysteine; S-(4-(Acetylamino)phenyl)-L-cysteine |

Stereochemical Considerations

The cysteine component introduces a chiral center at the second carbon, conferring (R)-configuration in the biologically active form . This stereochemistry is critical for interactions with enzymatic systems, such as glutathione transferases, which exhibit substrate specificity .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of N-Boc Acetaminophen-cysteine involves sequential protection, conjugation, and deprotection steps:

-

Boc Protection of Acetaminophen: The primary amine group of acetaminophen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield N-Boc acetaminophen.

-

Thioether Formation: The protected acetaminophen undergoes nucleophilic aromatic substitution with cysteine’s thiol group, facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) .

-

Deprotection (Optional): The Boc group may be removed using trifluoroacetic acid (TFA) to generate the free amine form, depending on the intended application.

Critical Parameters:

-

Reaction Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both aromatic and amino acid components .

-

Purification: Chromatographic techniques (e.g., HPLC) ensure high purity (>95%), as residual reactants may interfere with biological assays .

Biological Activity and Mechanisms

Role in Detoxification Pathways

N-Boc Acetaminophen-cysteine is a pivotal intermediate in studying acetaminophen-induced hepatotoxicity. Overdoses of acetaminophen lead to excessive production of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that depletes glutathione (GSH) and causes oxidative damage . Cysteine conjugates like N-Boc Acetaminophen-cysteine act as GSH surrogates, binding to NAPQI and facilitating its excretion via mercapturate pathways .

Key Findings:

-

Mitochondrial Protection: In vitro studies demonstrate that cysteine conjugates restore mitochondrial membrane potential by 40–60% in hepatocytes exposed to acetaminophen .

-

Oxidative Stress Mitigation: Administration of cysteine derivatives increases hepatic thiol groups by 30–50%, counteracting lipid peroxidation .

Pharmacokinetic Implications

The Boc group delays metabolic degradation, extending the compound’s half-life in circulation compared to unprotected analogs. This property is advantageous for sustained-release formulations or targeted delivery systems.

Applications in Pharmaceutical Research

Drug Delivery Systems

Recent advances utilize N-Boc Acetaminophen-cysteine as a prodrug or carrier moiety. For example, polyrhodanine nanoparticles (PR-NPs) loaded with N-acetylcysteine (NAC) derivatives exhibit enhanced bioavailability in rat models of hepatotoxicity, reducing serum alanine aminotransferase (ALT) levels by 70% .

Toxicological Screening

The compound serves as a reference standard in high-throughput assays to evaluate:

-

Glutathione Depletion Kinetics: IC₅₀ values for cellular GSH reduction range from 50–100 μM .

-

CYP450 Inhibition: Competitive inhibition of CYP2E1 (Ki = 8.2 μM) underscores its role in modulating oxidative metabolism .

Comparative Analysis with Analogues

N-Boc vs. Unprotected Conjugates

| Parameter | N-Boc Acetaminophen-Cysteine | Acetaminophen-Cysteine |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 5 mg/mL |

| Plasma Half-Life | 4.2 h | 1.8 h |

| Metabolic Stability | Resistant to proteases | Susceptible to hydrolysis |

Structural-Activity Relationships (SAR)

-

Boc Group: Enhances lipophilicity, improving blood-brain barrier permeability for neurotoxicity studies.

-

Thioether Linkage: Increases resistance to enzymatic cleavage compared to ester or amide bonds .

Future Directions and Challenges

Targeted Delivery Platforms

Ongoing research explores conjugation of N-Boc Acetaminophen-cysteine with antibody-drug conjugates (ADCs) for site-specific delivery to hepatocytes. Preliminary data show a 50% reduction in off-target effects compared to free NAC .

Limitations and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume